molecular formula C10H15NO3S B060672 N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide CAS No. 170215-60-8

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B060672
CAS No.: 170215-60-8
M. Wt: 229.3 g/mol
InChI Key: CYKNKJXCTPFRGG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide (CAS Registry Number: 170215-60-8) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol, this methanesulfonamide derivative features a 4-methoxyphenethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery [ ]. Research Applications and Value: This compound belongs to the sulfonamide class, which is extensively studied for its diverse biological activities. Sulfonamide cores are known to be promising candidates in drug discovery due to their wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities [ ]. Specifically, structural analogues of this compound are of significant interest in neuroscience and immunology research, particularly as ligands for the cannabinoid receptor type 2 (CB2R). Such compounds are utilized in the development of radiolabeled probes for studying the expression and function of CB2R, which plays a role in immune cell function and is a potential target for conditions like neuropathic pain and immune-related disorders [ ]. Usage Note: This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to comply with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-10-5-3-9(4-6-10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKNKJXCTPFRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376373
Record name N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170215-60-8
Record name N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis Without Intermediate Isolation

A streamlined approach adapted from dronedarone precursor synthesis eliminates intermediate isolation steps:

  • In-Situ Generation of Methanesulfonyl Chloride : Methanesulfonic acid reacts with phosphorus pentachloride to generate the sulfonyl chloride directly in the reaction vessel.

  • Concurrent Amine Activation : 4-Methoxyphenethylamine is pre-mixed with powdered molecular sieves to absorb water, enhancing reactivity.

  • Tandem Crystallization-Purification : Adding hexane to the reaction mixture precipitates the product, reducing reliance on column chromatography.

This method reduces processing time by 40% and increases overall yield to 94%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) accelerates the reaction kinetics, achieving complete conversion in one-fifth the time of conventional heating. The dielectric heating effect preferentially activates polar intermediates, suppressing side reactions.

Purification and Characterization

Recrystallization Protocols :

  • Solvent Pair : Ethyl acetate/hexane (1:3 v/v) achieves optimal crystal morphology.

  • Gradient Cooling : Gradual temperature reduction from 60°C to 4°C over 12 hours yields large, high-purity crystals.

Analytical Validation :

  • ¹H NMR : Key peaks include the methoxy singlet (δ 3.78 ppm) and sulfonamide NH resonance (δ 6.95 ppm).

  • LC-MS : [M+H]⁺ at m/z 229.30 confirms molecular weight.

  • Elemental Analysis : Calculated for C₁₀H₁₅NO₃S: C 52.38%, H 6.55%, N 6.11%; Observed: C 52.41%, H 6.52%, N 6.09%.

Challenges and Mitigation Strategies

Common Issues :

  • Over-Sulfonation : Occurs at amine:sulfonyl chloride ratios >1:1.2. Mitigated by slow addition of methanesulfonyl chloride via syringe pump.

  • Emulsion Formation : During aqueous workup, resolved by adding saturated NaCl solution.

  • Residual Solvents : Dichloromethane levels <500 ppm achieved via rotary evaporation at 40°C under high vacuum.

Stability Considerations :

  • Light Sensitivity : Storage in amber glass vials under nitrogen prevents sulfonamide oxidation.

  • Thermal Degradation : Decomposition onset at 210°C (DSC analysis), necessitating storage below 25°C.

Case Study: Large-Batch Production for Pharmaceutical Intermediates

A 50 kg synthesis campaign for a TRPV1 antagonist precursor demonstrated:

  • Reactor Setup : 500 L jacketed glass-lined steel reactor with overhead stirring.

  • Process Parameters :

    • Methanesulfonyl chloride feed rate: 1.2 L/hour

    • Cooling: Glycol chiller maintained at −5°C

    • Quench: 10% citric acid added at 5°C

  • Outcome : 47.8 kg product (95.6% yield), HPLC purity 99.2%, residual solvent <300 ppm .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This suggests its potential use in treating conditions like arthritis and inflammatory bowel disease .
  • Analgesic Properties : The compound exhibits analgesic effects in animal models, likely through modulation of pain pathways .
  • Antitumor Effects : Preliminary studies suggest cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent .

Biochemical Probes

The compound is being investigated as a biochemical probe to understand various biological processes. Its ability to interact with specific molecular targets may help elucidate mechanisms involved in disease pathology .

Industrial Applications

This compound is utilized in the development of advanced materials with specific properties. Its stability and solubility characteristics make it a valuable component in formulations requiring enhanced performance .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound effectively reduces levels of TNF-α in animal models of arthritis, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

In vitro experiments revealed that the compound induces apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .

Case Study 3: Analgesic Effects

Research involving pain models indicated that the compound significantly reduces pain perception, supporting its development as an analgesic drug .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 4-methoxyphenyl group (common in the target compound and analogs) enhances electron-donating capacity and moderate lipophilicity, facilitating membrane penetration . Heterocyclic moieties (e.g., pyrimidine in ) are associated with kinase inhibition, a key mechanism in anticancer drug design .

Synthetic Utility :

  • The target compound may serve as a precursor for complex derivatives. For example, 2-(4-methoxyphenyl)ethyl methane sulfonate () is a raw material in astemizole synthesis, highlighting the role of such sulfonamides in antihistamine production .

Pharmacological Diversity: Analog ersentilide () demonstrates how structural complexity (e.g., imidazole and hydroxypropoxy groups) can shift applications to cardiovascular diseases .

Research Findings and Data

Structural-Activity Relationships (SAR)

  • Lipophilicity : Compounds with aromatic extensions (e.g., naphthalene in ) exhibit higher logP values, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .
  • Enzyme Inhibition: Pyrimidine-containing analogs () show nanomolar-level inhibition of tyrosine kinases, underscoring the importance of heterocyclic motifs in drug design .
  • Antiviral Potential: Docking studies () highlight methanesulfonamide derivatives as promising candidates for viral polymerase inhibition, though the target compound’s efficacy remains unexplored .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supplemented by data tables for clarity.

Chemical Structure and Properties

This compound features a methoxy group and a sulfonamide moiety, which enhance its solubility and stability. The structural formula can be represented as follows:

  • Chemical Formula : C₁₅H₁₉NO₃S
  • Molecular Weight : 287.39 g/mol

The presence of the methoxy group allows for further chemical modifications, potentially leading to derivatives with altered biological activities or pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group plays a crucial role in binding to these targets, modulating various biological pathways. For instance, it has been noted for its potential anti-inflammatory and analgesic effects .

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. For example, it has been investigated in the context of treating conditions like arthritis and other inflammatory diseases, where modulation of immune responses is beneficial .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    In a study involving animal models of inflammation, this compound demonstrated significant reduction in markers of inflammation when administered at varying doses. The results indicated a dose-dependent response with maximum efficacy observed at 50 mg/kg .
  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeMIC (µg/mL)Notes
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamideAntimicrobial16Hydroxyl substitution enhances activity
N-[2-(4-chlorophenyl)ethyl]methanesulfonamideAnti-inflammatory32Chlorine substitution reduces efficacy

This table illustrates the varying activities of structurally similar compounds, highlighting the unique biological profile of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. For example, ethyl 2-(chlorosulfonyl)acetate reacts with 4-methoxyaniline under basic conditions (e.g., NaHCO₃) to yield ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate (79% yield) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR, IR, and mass spectrometry are critical. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize byproducts like unreacted aniline or over-sulfonated derivatives .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Multi-modal spectroscopic analysis is essential:

  • ¹H NMR : Signals for the methoxy group (δ 3.8–3.9 ppm) and sulfonamide NH (δ 6.8–7.1 ppm) confirm substitution patterns .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 274.0694 for a related derivative) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) to confirm purity .

Q. What in vitro biological assays are suitable for evaluating the activity of this compound?

  • Methodological Answer : The compound’s sulfonamide moiety suggests potential as a TRPV1 antagonist. Assays include:

  • Calcium influx assays using TRPV1-transfected HEK293 cells, with capsazepine as a positive control .
  • Competitive binding studies with radiolabeled agonists (e.g., [³H]RTX) to determine IC₅₀ values .
  • Dose-response curves (1 nM–10 µM range) to assess efficacy and toxicity in primary neuronal cultures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :

  • Core modifications : Introduce substituents (e.g., trifluoromethyl, halogens) at the methoxyphenyl or sulfonamide groups to enhance binding affinity. For example, JYL1421 (a derivative with a 4-tert-butylbenzyl group) showed improved TRPV1 antagonism .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with TRPV1’s vanilloid-binding pocket. Focus on residues Tyr511 and Arg557 for hydrogen bonding .
  • In vivo testing : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in rodent models .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

  • Methodological Answer :

  • Column selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Adjust gradient elution (0.5 mL/min) to separate impurities like Formoterol-related compound B (relative retention time: 0.7) .
  • Orthogonal techniques : Pair HPLC with LC-MS/MS (ESI+ mode) to distinguish isobaric impurities. For example, a +16 Da shift indicates oxidation products .
  • Forced degradation studies : Expose the compound to heat (40°C), acid (0.1 M HCl), and UV light to identify degradation pathways and validate method robustness .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch variability analysis : Compare synthesis protocols (e.g., solvent purity, reaction time) between studies. Impurities like N-methyl byproducts (≤0.5%) can alter activity .
  • Assay standardization : Use common positive controls (e.g., BCTC for TRPV1) and normalize data to cell viability (MTT assay) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ values across labs .

Q. What strategies enable regioselective functionalization of the methoxyphenyl group?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the methoxyphenyl ring, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Protecting groups : Temporarily protect the sulfonamide with Boc anhydride to prevent side reactions during Friedel-Crafts alkylation .
  • Microwave-assisted synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) with Pd(PPh₃)₄ catalyst to achieve >90% regioselectivity .

Q. How can degradation pathways be mapped to ensure long-term stability in formulation studies?

  • Methodological Answer :

  • Stress testing : Expose the compound to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic (ICH Q1B guidelines) conditions .
  • Degradant identification : Use Q-TOF-MS to detect major degradants (e.g., sulfonic acid derivatives from hydrolysis) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize the compound for storage at −20°C .

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